molecular formula C14H20O8 B8113343 2,6-Di-O-butyryl-L-ascorbic Acid

2,6-Di-O-butyryl-L-ascorbic Acid

Cat. No. B8113343
M. Wt: 316.30 g/mol
InChI Key: BFXWCTCPRAYDEB-QPUJVOFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di-O-butyryl-L-ascorbic Acid is a useful research compound. Its molecular formula is C14H20O8 and its molecular weight is 316.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Di-O-butyryl-L-ascorbic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-O-butyryl-L-ascorbic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Skin Care Applications

A study explored novel monoacylated vitamin C derivatives for skin antioxidants, focusing on their solubility, stability, and radical scavenging activity. These derivatives showed promising results in skin care applications due to their increased skin permeability and effective antioxidant properties, suggesting potential uses of 2,6-Di-O-butyryl-L-ascorbic acid in similar contexts (Yamamoto et al., 2002).

Plant Cell Suspension and Stress Resistance

The effect of methyl jasmonate on the biosynthesis of vitamin C in plant cell suspensions was investigated, highlighting the impact of ascorbic acid on plant stress resistance and growth. This study indicates potential applications of 2,6-Di-O-butyryl-L-ascorbic acid in enhancing plant stress resistance and growth (Wolucka et al., 2005).

Interaction with Iron in Medical Practice

A research focused on the interaction of ascorbic acid with iron, particularly in the context of medical applications like iron absorption and chelation therapy. The findings of this study are relevant to understanding the potential medical applications of 2,6-Di-O-butyryl-L-ascorbic acid, especially in iron metabolism and toxicity (Timoshnikov et al., 2020).

Role in Photosynthesis and Cell Growth

A critical review of ascorbic acid in plants detailed its roles in photosynthesis, cell growth, and as a biosynthetic pathway cofactor. This comprehensive insight into ascorbic acid's plant functions suggests avenues for 2,6-Di-O-butyryl-L-ascorbic acid research in plant biosynthesis and related areas (Smirnoff & Wheeler, 2000).

properties

IUPAC Name

[(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-3-5-9(16)20-7-8(15)12-11(18)13(14(19)22-12)21-10(17)6-4-2/h8,12,15,18H,3-7H2,1-2H3/t8-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXWCTCPRAYDEB-QPUJVOFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715882
Record name [(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ascorbyl 2,6-Dibutyrate

CAS RN

4337-04-6
Record name [(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.